molecular formula C17H16N2O4 B3833575 N'-(2-methoxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide

N'-(2-methoxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide

Cat. No. B3833575
M. Wt: 312.32 g/mol
InChI Key: PFAILIQUQBWNGQ-VCHYOVAHSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the condensation of an aldehyde or ketone with a hydrazide . For instance, “N’-(2-methoxybenzylidene)-4-hydroxybenzohydrazide” was synthesized by the acid-catalyzed condensation reaction of 2-methoxybenzaldehyde and 4-hydroxybenzhydrazide in methanolic solution .


Molecular Structure Analysis

The molecular structure of similar compounds has been determined using techniques such as elemental analysis, IR spectroscopy, and single crystal X-ray diffraction . The molecules of these compounds often display E configurations with respect to the C=N double bonds .

Safety And Hazards

The safety and hazards associated with “N’-(2-methoxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide” are not available in the current resources . It’s important to handle all chemical compounds with appropriate safety measures.

Future Directions

The future directions for research on “N’-(2-methoxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide” could include further studies on its synthesis, characterization, and potential applications. Given the interest in similar compounds for their biological properties , it could be interesting to explore the biological activity of this compound as well.

properties

IUPAC Name

N-[(E)-(2-methoxyphenyl)methylideneamino]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4/c1-21-13-7-3-2-6-12(13)10-18-19-17(20)16-11-22-14-8-4-5-9-15(14)23-16/h2-10,16H,11H2,1H3,(H,19,20)/b18-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFAILIQUQBWNGQ-VCHYOVAHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=NNC(=O)C2COC3=CC=CC=C3O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=N/NC(=O)C2COC3=CC=CC=C3O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(E)-(2-methoxyphenyl)methylideneamino]-2,3-dihydro-1,4-benzodioxine-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-(2-methoxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide
Reactant of Route 2
Reactant of Route 2
N'-(2-methoxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide
Reactant of Route 3
Reactant of Route 3
N'-(2-methoxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide
Reactant of Route 4
N'-(2-methoxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide
Reactant of Route 5
N'-(2-methoxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide
Reactant of Route 6
N'-(2-methoxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide

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